(Dichloro-

Description

BenchChem offers high-quality (Dichloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Dichloro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

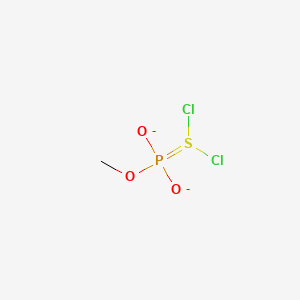

Molecular Formula |

CH3Cl2O3PS-2 |

|---|---|

Molecular Weight |

196.98 g/mol |

IUPAC Name |

(dichloro-λ4-sulfanylidene)-methoxy-dioxido-λ5-phosphane |

InChI |

InChI=1S/CH3Cl2O3PS/c1-6-7(4,5)8(2)3/h1H3/q-2 |

InChI Key |

UMEIDSQBORWGLH-UHFFFAOYSA-N |

Canonical SMILES |

COP(=S(Cl)Cl)([O-])[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanisms of Action of Dichlorophenols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorophenols (DCPs) are a class of chlorinated phenolic compounds with widespread industrial applications, including their use as intermediates in the synthesis of herbicides, antiseptics, and dyes.[1][2] Their prevalence in the environment and potential for human exposure have necessitated a thorough understanding of their toxicological profiles and mechanisms of action. This technical guide provides a comprehensive overview of the core mechanisms by which dichlorophenols exert their biological effects, with a focus on 2,4-dichlorophenol (B122985) (2,4-DCP) and 3,5-dichlorophenol (B58162) (3,5-DCP). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex signaling pathways to serve as a valuable resource for researchers, scientists, and drug development professionals.

The multifaceted mechanisms of action of dichlorophenols primarily revolve around four key areas: the uncoupling of oxidative phosphorylation, induction of oxidative stress, initiation of apoptosis, and modulation of cellular signaling pathways, including the Aryl Hydrocarbon Receptor (AhR) pathway.

Uncoupling of Oxidative Phosphorylation

A primary and well-documented mechanism of action for dichlorophenols is the uncoupling of oxidative phosphorylation in mitochondria.[3][4][5][6] This process disrupts the intricate coupling between the electron transport chain and ATP synthesis. Dichlorophenols, acting as protonophores, shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for driving ATP synthase.[5] Consequently, the cell continues to consume oxygen and expend energy, but ATP production is significantly diminished, leading to a state of cellular energy depletion.[3]

Experimental Protocol: Measurement of Mitochondrial Uncoupling

Objective: To assess the effect of dichlorophenols on mitochondrial respiration and ATP synthesis.

Methodology:

-

Cell Culture: Culture relevant cells (e.g., HepG2, primary hepatocytes) to 80-90% confluency.

-

Mitochondrial Isolation (Optional): Isolate mitochondria from cells or tissues via differential centrifugation for more direct measurements.

-

Oxygen Consumption Rate (OCR) Measurement:

-

Utilize a Seahorse XF Analyzer or a Clark-type oxygen electrode.

-

Seed cells in a Seahorse XF microplate or add isolated mitochondria to the respiration chamber.

-

Establish a baseline OCR.

-

Inject various concentrations of the dichlorophenol isomer of interest.

-

Subsequently, inject oligomycin (B223565) (ATP synthase inhibitor), FCCP (a known uncoupler as a positive control), and rotenone/antimycin A (Complex I and III inhibitors) to determine key parameters of mitochondrial function.

-

-

ATP Synthesis Assay:

-

Treat cells with dichlorophenols for a specified duration.

-

Lyse the cells and measure intracellular ATP levels using a luciferase-based ATP assay kit.

-

-

Data Analysis:

-

Calculate the basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity from the OCR data.

-

Quantify the decrease in intracellular ATP levels in dichlorophenol-treated cells compared to controls.

-

Induction of Oxidative Stress

Dichlorophenols, particularly 2,4-DCP, are potent inducers of oxidative stress.[7][8][9] This is characterized by an overproduction of reactive oxygen species (ROS) and a depletion of the cell's primary non-enzymatic antioxidant, reduced glutathione (B108866) (GSH).[7][8] The resulting imbalance leads to damage of key cellular macromolecules, including lipids (lipid peroxidation), proteins (protein carbonylation), and DNA.[7]

Quantitative Data: 2,4-DCP-Induced Oxidative Stress in Human Peripheral Blood Mononuclear Cells (PBMCs)

| 2,4-DCP Concentration (µg/mL) | Effect on ROS Formation | Effect on Lipid Peroxidation | Effect on Protein Carbonylation |

| 10 | Increased | Increased | No significant change |

| 50 | Increased | Increased | Increased |

| 100 | Increased | Increased | Increased |

| 250 | Increased | Increased | Increased |

| 500 | Increased | Increased | Increased |

Data summarized from a study on human PBMCs incubated with 2,4-DCP for 4 hours.[7]

Experimental Protocols

Objective: To quantify the intracellular generation of ROS following exposure to dichlorophenols.

Methodology:

-

Cell Culture: Plate cells in a 96-well plate or on coverslips.

-

Treatment: Expose cells to varying concentrations of dichlorophenols for a defined period. Include a positive control (e.g., H₂O₂) and an untreated control.

-

Staining: Incubate the cells with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA), a cell-permeable dye that fluoresces upon oxidation by ROS.

-

Detection: Measure the fluorescence intensity using a microplate reader or visualize and quantify using fluorescence microscopy.

-

Data Analysis: Normalize the fluorescence intensity to cell number or protein concentration and express the results as a fold change relative to the untreated control.

Objective: To measure the extent of lipid peroxidation by quantifying malondialdehyde (MDA), a major byproduct.

Methodology:

-

Cell Culture and Treatment: Expose cells to dichlorophenols as described above.

-

Cell Lysis: Harvest and lyse the cells.

-

Reaction: Add thiobarbituric acid (TBA) to the cell lysate and heat at 95°C for 60 minutes. MDA in the sample reacts with TBA to form a colored product.

-

Detection: Measure the absorbance of the resulting solution at 532 nm.

-

Data Analysis: Calculate the concentration of MDA using a standard curve and normalize to the protein concentration of the lysate.

Induction of Apoptosis

Exposure to dichlorophenols can trigger programmed cell death, or apoptosis.[10] Studies on 2,4-DCP have demonstrated its ability to induce apoptosis through the mitochondria-dependent (intrinsic) pathway.[10] This involves a reduction in the mitochondrial membrane potential (Δψm), an increase in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, and the subsequent activation of executioner caspases like caspase-3.[10]

Quantitative Data: 2,4-DCP-Induced Apoptosis and Necrosis in Human PBMCs

| 2,4-DCP Concentration (µg/mL) | Apoptotic Cells (%) | Necrotic Cells (%) |

| 50 | Significantly Increased | No significant increase |

| 100 | Significantly Increased | Significantly Increased |

| 250 | Significantly Increased | Significantly Increased |

Data summarized from a study on human PBMCs incubated with 2,4-DCP for 4 hours. At concentrations between 50-250 µg/mL, the increase in apoptotic cells was more pronounced than necrotic cells.[7]

Experimental Protocols

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Culture and Treatment: Treat cells with various concentrations of dichlorophenols.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Objective: To determine the effect of dichlorophenols on the expression of pro- and anti-apoptotic proteins.

Methodology:

-

Cell Culture and Treatment: Expose cells to dichlorophenols.

-

Protein Extraction: Lyse the cells and determine the protein concentration.

-

SDS-PAGE and Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin).

-

Incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Perform densitometric analysis of the bands and calculate the Bax/Bcl-2 ratio, normalized to the loading control.[11][12]

Modulation of Cellular Signaling Pathways

Dichlorophenols can interfere with cellular signaling cascades, a key aspect of their mechanism of action. The Aryl Hydrocarbon Receptor (AhR) signaling pathway has been identified as a target.[13][14] The AhR is a ligand-activated transcription factor that, upon binding to a ligand, translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic-responsive elements (XREs) in the DNA.[14] This leads to the transcription of a battery of genes, including those encoding for cytochrome P450 enzymes like CYP1A1.[13]

Visualizations

References

- 1. mdpi.com [mdpi.com]

- 2. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of the effect of 2,4-dichlorophenol on oxidative parameters and viability of human blood mononuclear cells (in vitro) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2,4-Dichlorophenol induces DNA damage through ROS accumulation and GSH depletion in goldfish Carassius auratus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

- 10. 2,4-dichlorophenol induces apoptosis in primary hepatocytes of grass carp (Ctenopharyngodon idella) through mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation of the aryl hydrocarbon receptor by the widely used Src family kinase inhibitor 4-amino-5-(4-chlorophenyl)-7-(dimethylethyl)pyrazolo[3,4-d]pyrimidine (PP2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

The Environmental Degradation of Dichlorodiphenyltrichloroethane (DDT): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorodiphenyltrichloroethane (DDT) is a synthetic organochlorine insecticide that was widely used in agriculture and for disease vector control in the mid-20th century. Despite its effectiveness, the persistence of DDT and its primary breakdown products, dichlorodiphenyldichloroethylene (DDE) and dichlorodiphenyldichloroethane (DDD), in the environment led to its ban in many countries. This technical guide provides an in-depth overview of the environmental breakdown of DDT, focusing on the biotic and abiotic degradation pathways, the factors influencing these processes, and the experimental methodologies used to study them.

Abiotic Degradation of DDT

The environmental breakdown of DDT can occur through non-biological processes, primarily photodegradation and hydrolysis.

Photodegradation: DDT can be degraded by sunlight, particularly in the UV spectrum. This process can occur in the atmosphere, on soil surfaces, and in surface waters. Photodegradation of DDT can lead to the formation of DDE and DDD, as well as other minor products. The rate of photodegradation is influenced by factors such as the intensity and wavelength of light, the presence of photosensitizers, and the environmental matrix.

Hydrolysis: DDT can undergo hydrolysis, a reaction with water, which is significantly influenced by pH. Under alkaline conditions (e.g., pH 9), DDT can be hydrolyzed to DDE with a half-life of 81 days. However, the hydrolysis of DDE and DDD is not considered a significant environmental fate process.

Biotic Degradation of DDT

The microbial breakdown of DDT is a key process in its environmental remediation. A diverse range of bacteria and fungi have been identified with the ability to degrade DDT under both aerobic and anaerobic conditions.

Aerobic Degradation

Under aerobic conditions, the primary degradation pathway of DDT involves its dehydrochlorination to the more persistent metabolite, DDE. However, some aerobic bacteria can further degrade DDT and its metabolites through oxidative pathways involving dioxygenase enzymes. These enzymes can initiate the cleavage of the aromatic rings, leading to the eventual mineralization of the compound.

Anaerobic Degradation

Anaerobic degradation of DDT is generally considered to be a more effective pathway for its breakdown. Under anaerobic conditions, DDT is primarily converted to DDD through reductive dechlorination. DDD can be further dechlorinated to less chlorinated compounds and is more amenable to subsequent aerobic degradation. The complete mineralization of DDT often involves a combination of anaerobic and aerobic processes.

The following diagram illustrates the major biotic degradation pathways of DDT.

Quantitative Data on DDT Degradation

The rate of DDT degradation is highly variable and depends on a multitude of environmental factors. The following tables summarize key quantitative data from various studies.

Table 1: Half-life of DDT in Soil under Different Conditions

| Environmental Condition | Soil Type | Half-life (t½) | Reference |

| Aerobic, Temperate | Not specified | 2 - 15 years | |

| Anaerobic (Flooded), Temperate | Not specified | Significantly shorter than aerobic | |

| Tropical | Not specified | 22 - 327 days | |

| Temperate | Not specified | 837 - 6,087 days |

Table 2: Biodegradation of DDT by Stenotrophomonas sp. DDT-1 under Various Conditions

| Parameter | Condition | Degradation Rate (mg/L/day) | Half-life (days) |

| Initial Concentration | 0.1 mg/L | 0.004 | 4.0 |

| 1.0 mg/L | 0.038 | 8.1 | |

| 10.0 mg/L | 0.086 | 82.5 | |

| Temperature | 15 °C | 0.022 | 17.7 |

| 25 °C | 0.024 | 15.6 | |

| 35 °C | 0.034 | 11.5 | |

| pH | 5.0 | 0.032 | 12.0 |

| 7.0 | 0.038 | 7.6 | |

| 9.0 | 0.033 | 11.1 |

Experimental Protocols

Isolation and Identification of DDT-Degrading Microorganisms

A common method for isolating microorganisms with the ability to degrade DDT is through enrichment culture techniques.

Protocol:

-

Sample Collection: Collect soil or water samples from a DDT-contaminated site.

-

Enrichment: Inoculate a mineral salt medium (MSM) containing DDT as the sole carbon source with the environmental sample. The composition of a typical MSM is provided in Table 3.

-

Incubation: Incubate the culture under appropriate conditions (e.g., 30°C, shaking) for a period of several days to weeks.

-

Isolation: Plate serial dilutions of the enriched culture onto MSM agar (B569324) plates containing DDT.

-

Purification: Isolate individual colonies and repeatedly streak them onto fresh MSM agar plates to obtain pure cultures.

-

Identification: Identify the isolated strains using morphological, biochemical, and molecular techniques such as 16S rRNA gene sequencing.

Table 3: Composition of a Mineral Salt Medium (MSM) for Culturing DDT-Degrading Bacteria

| Component | Concentration (g/L) |

| NaNO₃ | 4.0 |

| KH₂PO₄ | 1.5 |

| Na₂HPO₄ | 0.5 |

| MgSO₄·7H₂O | 0.2 |

| CaCl₂ | 0.01 |

| FeCl₃ | 0.005 |

Analysis of DDT and its Metabolites

Gas chromatography

The Biological Activity of Dichloro-Based Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of various dichloro-based compounds, focusing on their mechanisms of action, quantitative biological data, and the experimental protocols used to determine their effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction to Dichloro-Based Compounds in Biology

The incorporation of chlorine atoms into organic molecules can significantly alter their physicochemical properties, leading to profound effects on their biological activity. Dichloro-substituted compounds, in particular, represent a diverse class of molecules with a wide range of applications, from anticancer and antimicrobial agents to pesticides and industrial chemicals. The position of the two chlorine atoms on a molecular scaffold can drastically influence the compound's steric and electronic properties, thereby affecting its interaction with biological targets such as enzymes, receptors, and nucleic acids. This guide explores the multifaceted biological activities of these compounds, with a focus on their therapeutic potential and toxicological profiles.

Anticancer Activity of Dichloro-Based Compounds

Several dichloro-based compounds have been investigated and utilized as potent anticancer agents. Their mechanisms of action are varied, often targeting fundamental cellular processes in cancer cells, such as metabolism and DNA replication.

Dichloroacetate (B87207) (DCA)

Dichloroacetate (DCA) is a small molecule that has garnered significant interest as a potential anticancer agent due to its ability to modulate cellular metabolism.[1][2] Cancer cells often exhibit the Warburg effect, relying on aerobic glycolysis for energy production.[1] DCA is thought to reverse this effect by inhibiting pyruvate (B1213749) dehydrogenase kinase (PDK), which in turn activates the pyruvate dehydrogenase (PDH) complex.[1][2][3] This metabolic shift from glycolysis to oxidative phosphorylation can lead to decreased proliferation and increased apoptosis in cancer cells.[3][4]

Signaling Pathway of Dichloroacetate (DCA)

Beyond its primary effect on PDK, DCA has been reported to affect other cellular pathways, including the activation of the AMPK signaling pathway and inhibition of the pentose (B10789219) phosphate (B84403) pathway.[5][6]

Platinum-Based Dichloro Compounds: Cisplatin (B142131) and Carboplatin (B1684641)

Cisplatin ([cis-diamminedichloroplatinum(II)]) and its analogue carboplatin are cornerstone chemotherapeutic agents for the treatment of various solid tumors, including testicular, ovarian, and lung cancers.[7][8] Their cytotoxic effects are primarily mediated by their ability to form covalent adducts with DNA.[5][7]

Upon entering the cell, the chloride ligands of cisplatin are hydrolyzed, allowing the platinum atom to bind to the N7 position of purine (B94841) bases, predominantly guanine.[7][8] This results in the formation of intrastrand and interstrand DNA crosslinks, which distort the DNA helix, inhibit DNA replication and transcription, and ultimately trigger apoptosis.[7][9] Carboplatin shares a similar mechanism but has a different leaving group, which results in a slower aquation rate and a different toxicity profile.[9][10]

Signaling Pathway of Cisplatin-Induced DNA Damage Response

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected dichloro-based compounds against various cancer cell lines.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| 3,3-dichloro-β-lactam 1 | A431 (squamous cell carcinoma) | MTT | 71 | [11] |

| 3,3-dichloro-β-lactam 1 | A431 (squamous cell carcinoma) | NRU | 35 | [11] |

| 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) | HepG2-CYP3A4 transfected | Cytotoxicity | 160.2 | [12] |

| 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) | HepG2 wild type | Cytotoxicity | 233.0 | [12] |

| 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile | MDA-MB-231 (breast cancer) | Cytotoxicity | 10.7 | [13] |

| 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile | A549 (lung cancer) | Cytotoxicity | 7.7 | [13] |

| 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile | MIA PaCa-2 (pancreatic cancer) | Cytotoxicity | 7.3 | [13] |

Antimicrobial Activity of Dichloro-Based Compounds

Dichloro-based compounds have also demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.

Dichlorophen

Dichlorophen is an anthelmintic and antimicrobial agent. Recent studies have explored its potential as an antibacterial agent, particularly when functionalized with gold nanoparticles, against carbapenem-resistant Enterobacteriaceae.

Phenylthiazolyl-s-Triazines

Hybrid chloro- and dichloro-phenylthiazolyl-s-triazine derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria.[14] Structure-activity relationship (SAR) studies have indicated that the presence and position of the chloro substituents, as well as the nature of the linker bridge, are crucial for their antibacterial potency.[14]

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for selected dichloro-based compounds against various microbial strains.

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| Dichlorophen | Escherichia coli | 6.00 (as EC50 in µM) | [4] |

| Bithionol | Escherichia coli | 0.13 (as EC50 in µM) | [4] |

| Chloro-phenylthiazolyl-s-triazine derivative (8a) | Escherichia coli | 25-200 | [14] |

| Dichloro-phenylthiazolyl-s-triazine derivative (13b) | Escherichia coli | 25-200 | [14] |

Other Biological Activities

Anti-inflammatory Activity

Certain dichloro-based compounds have been shown to possess anti-inflammatory properties. Dichloroacetate (DCA) has been found to exert anti-inflammatory effects by suppressing the TLR4/NF-κB signaling pathway in response to lipopolysaccharide (LPS).[15] It has also been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[12]

Antiviral Activity

The antiviral potential of some dichloro-compounds has been investigated. For instance, chloroquine, a well-known antimalarial drug, has been explored for its antiviral activity against various viruses. Certain dichlorinated nucleoside analogs have also been synthesized and evaluated for their inhibitory effects on viral replication.

Toxicity of Dichloro-Based Compounds

The biological activity of dichloro-compounds is not limited to therapeutic effects; many also exhibit significant toxicity. The position of the chlorine atoms can greatly influence the toxicity profile of these compounds.

Dichlorodiphenyltrichloroethane (DDT) is a notorious example of a dichlorinated compound with potent insecticidal properties but also significant environmental and health risks.[7] Its persistence in the environment and bioaccumulation have led to its ban in many countries.

The acute toxicity of dichlorinated compounds is often quantified by the median lethal dose (LD50), the dose required to kill 50% of a test population.

Quantitative Toxicity Data

| Compound | Species | Route of Administration | LD50 (mg/kg) | Reference |

| Dichlorodiphenyltrichloroethane (DDT) | Rat | Oral | 113 | [7] |

| Dichlorvos | Rat | Oral | 56 | [5] |

| Dichlorvos | Rat | Dermal | 75 | [5] |

| 2,6-Dichlorophenol | Mouse (Male) | Oral | 1,600 | [16] |

| 3,4-Dichlorophenol | Mouse (Male) | Oral | 1,685 | [16] |

Pharmacokinetics of Selected Dichloro-Based Compounds

Understanding the absorption, distribution, metabolism, and excretion (ADME) of dichloro-based compounds is crucial for their development as therapeutic agents.

| Compound | Parameter | Value | Species | Reference |

| Cisplatin | Plasma Clearance | 26.1 ml/min/kg | Rat | [17] |

| Urinary Excretion (4h) | 43-48% | Rat | [17] | |

| Carboplatin | Plasma Clearance | 10.3 ml/min/kg | Rat | [17] |

| Urinary Excretion (4h) | 80-90% | Rat | [17] | |

| Distribution Half-life | 83-96 min | Human | [18] | |

| Dichloroacetate (DCA) | Clearance (naive rats) | Dose-dependent | Rat | [19] |

| Oral Bioavailability (naive rats) | 0-13% | Rat | [19] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Experimental Workflow for MTT Assay

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the dichloro-based compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50).

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Workflow for Broth Microdilution MIC Assay

Protocol:

-

Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the dichloro-compound in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control well (no compound) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Structure-Activity Relationships (SAR)

The biological activity of dichloro-based compounds is highly dependent on the substitution pattern of the chlorine atoms. The relative positions of the two chlorine atoms on an aromatic ring, for example, can influence the molecule's lipophilicity, electronic distribution, and steric hindrance, all of which affect its ability to interact with its biological target.

For instance, studies on dichlorophenols and dichloroanilines have shown that 3,4-dichloro isomers tend to be more toxic than their 2,6-dichloro counterparts.[16] This is likely due to a combination of factors, including the greater steric hindrance of the 2,6-isomers, which may impede binding to the target, and the electronic effects of the 3,4-substitution pattern, which may enhance reactivity or binding affinity.[16]

Influence of Chlorine Position on Biological Activity

Conclusion

Dichloro-based compounds exhibit a remarkable diversity of biological activities, ranging from potent anticancer and antimicrobial effects to significant toxicity. This guide has provided a comprehensive overview of the mechanisms of action, quantitative biological data, and experimental methodologies associated with these compounds. A thorough understanding of their structure-activity relationships is paramount for the rational design of new therapeutic agents with improved efficacy and reduced toxicity. The continued investigation of dichloro-based compounds holds significant promise for the development of novel drugs to address a wide range of human diseases.

References

- 1. Dichlorodiphenyltrichloroethane Toxicity (LD50) | AAT Bioquest [aatbio.com]

- 2. Dichloromethane - Wikipedia [en.wikipedia.org]

- 3. Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]

- 6. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DDT - Wikipedia [en.wikipedia.org]

- 8. Dichloroacetic acid derivatives as potential anti-tumor and anti-inflammatory agents | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. Advances in the therapeutic applications of dichloroacetate as a metabolic regulator: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis, SAR and antibacterial activity of hybrid chloro, dichloro-phenylthiazolyl-s-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sodium dichloroacetate improves migration ability by suppressing LPS-induced inflammation in HTR-8/SVneo cells via the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Frontiers | Systemic Evaluation on the Pharmacokinetics of Platinum-Based Anticancer Drugs From Animal to Cell Level: Based on Total Platinum and Intact Drugs [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. [Pharmacokinetics and individual dose adjustment of carboplatin] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Quantum Chemical Calculations for Dichlorobenzene Isomers

Introduction

Dichlorobenzene (C₆H₄Cl₂), existing as three structural isomers—ortho (1,2-), meta (1,3-), and para (1,4-)—serves as a crucial model system in computational chemistry and is a key intermediate in the synthesis of agrochemicals, pharmaceuticals, and other high-value organic compounds. The distinct positioning of the two chlorine atoms on the benzene (B151609) ring imparts unique structural, electronic, and spectroscopic properties to each isomer. Predicting these properties with high accuracy is essential for understanding their reactivity, designing new synthetic pathways, and assessing their environmental impact.

This technical guide provides a comprehensive overview of the quantum chemical methodologies used to investigate the properties of dichlorobenzene isomers. It is intended for researchers, scientists, and drug development professionals who leverage computational tools to analyze molecular systems. The guide details standard computational protocols, presents key quantitative data in a comparative format, and illustrates fundamental workflows and relationships through diagrams.

Computational Methodology and Protocols

Quantum chemical calculations provide a powerful framework for determining the molecular properties of dichlorobenzene isomers from first principles. Density Functional Theory (DFT) is the most widely employed method due to its favorable balance of computational cost and accuracy.[1] A typical computational workflow involves geometry optimization, followed by frequency analysis to confirm the nature of the stationary point and to compute vibrational spectra.

Standard Computational Protocol

A robust protocol for calculating the properties of dichlorobenzene isomers is outlined below. This procedure is typically performed using quantum chemistry software packages like Gaussian, Q-Chem, or ORCA.

-

Initial Structure Creation : An initial 3D structure for each dichlorobenzene isomer (ortho, meta, para) is generated using molecular building software such as Avogadro or GaussView.[2] A preliminary geometry optimization using a low-cost molecular mechanics force field can provide a reasonable starting point.[2]

-

Geometry Optimization : The core of the investigation involves optimizing the molecular geometry to find the lowest energy structure. This is commonly performed using DFT with a hybrid functional like B3LYP and a Pople-style basis set such as 6-311G(d,p) or higher.[3][4] The optimization process iteratively adjusts atomic coordinates to minimize the forces on each atom, converging to a stationary point on the potential energy surface.

-

Vibrational Frequency Calculation : Following optimization, a frequency calculation is performed at the same level of theory.[4] This step serves two primary purposes:

-

Verification of Minimum : The absence of imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface.[4]

-

Prediction of Spectra : The calculated harmonic vibrational frequencies can be compared with experimental Infrared (IR) and Raman spectra to validate the accuracy of the computational model.[5][6] Calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental anharmonic fundamentals.

-

-

Property Extraction and Analysis : Once a stable minimum is confirmed, various electronic and structural properties are extracted from the output files. These include final bond lengths, bond angles, dihedral angles, dipole moments, and molecular orbital energies (HOMO and LUMO).[5][7][8]

Results: A Comparative Analysis of Isomers

The structural and electronic properties of the dichlorobenzene isomers are distinct and can be reliably predicted through quantum chemical calculations. The following tables summarize key data obtained from DFT calculations, providing a basis for comparison between the isomers.

Table 1: Optimized Geometric Parameters

Geometry optimizations reveal subtle but significant differences in the bond lengths and angles of the isomers due to the varied electronic and steric effects of the chlorine substituents. Calculations using ab initio and DFT methods generally show good agreement with experimental data.[5][8]

| Parameter | o-Dichlorobenzene (Calculated) | m-Dichlorobenzene (Calculated) | p-Dichlorobenzene (Calculated) | Experimental (o-DCB)[5] |

| Bond Lengths (Å) | ||||

| C-Cl | 1.74 - 1.81 | 1.70 - 1.80 | 1.74 | 1.744 |

| C-H | 1.07 - 1.09 | 1.07 - 1.10 | 1.08 | 1.090 |

| C-C (adjacent to Cl) | 1.39 - 1.41 | 1.39 - 1.40 | 1.39 | ~1.40 |

| Bond Angles (°) | ||||

| C-C-Cl | ~120 | ~120 | ~120 | N/A |

| C-C-C | ~120 | ~120 | ~120 | N/A |

Note: Calculated values represent a range found across different basis sets like 6-21G, 6-31G, and DZV.[5][8]

Table 2: Calculated Vibrational Frequencies

Vibrational analysis is a powerful tool for identifying isomers. The calculated frequencies for key stretching modes, particularly the C-Cl stretch, show distinct patterns for each isomer that align well with experimental IR spectra.[5]

| Vibrational Mode | o-Dichlorobenzene (cm⁻¹)[5] | m-Dichlorobenzene (cm⁻¹)[8] | p-Dichlorobenzene (cm⁻¹) |

| C-H Stretch | ~3414 | ~3450 | ~3100 - 3200 |

| C-C Stretch (Aromatic) | 1409, 1589, 1764 | ~1600 | ~1400 - 1600 |

| C-Cl Stretch | 488, 1236 | ~1100 - 1200 | ~1000 - 1100 |

Note: Frequencies are unscaled and derived from ab initio or DFT calculations. Direct comparison with experimental values requires scaling.

Table 3: Electronic Properties

The electronic properties, especially the dipole moment and the HOMO-LUMO gap, are highly sensitive to the isomer's structure. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.[9] The molecular dipole moment is a direct consequence of molecular symmetry.

| Property | o-Dichlorobenzene | m-Dichlorobenzene | p-Dichlorobenzene |

| HOMO Energy (eV) | ~ -6.5 to -7.0 | ~ -6.6 to -7.1 | ~ -6.4 to -6.9 |

| LUMO Energy (eV) | ~ -0.5 to -0.8 | ~ -0.4 to -0.7 | ~ -0.6 to -0.9 |

| HOMO-LUMO Gap (eV) | ~ 5.7 to 6.5 | ~ 5.9 to 6.7 | ~ 5.5 to 6.3 |

| Dipole Moment (Debye) | ~ 2.2 - 2.5 | ~ 1.5 - 1.7 | 0.0 |

Note: Energy values are representative and vary with the level of theory and basis set.

The most striking electronic difference is the dipole moment. Due to its C₂ᵥ symmetry, ortho-dichlorobenzene has the largest dipole moment. Meta-dichlorobenzene also possesses a C₂ᵥ symmetry and a significant dipole moment. In contrast, the para isomer has a D₂ₕ point group symmetry, leading to a perfect cancellation of bond dipoles and a net molecular dipole moment of zero.[10] This makes it readily distinguishable from the other two isomers both experimentally and computationally.

Conclusion

Quantum chemical calculations, particularly those employing Density Functional Theory, offer a precise and reliable means of characterizing the structural, vibrational, and electronic properties of dichlorobenzene isomers. The computational protocols outlined in this guide provide a systematic approach to obtaining high-quality data that is consistent with experimental observations. The distinct calculated properties, such as the zero dipole moment of p-dichlorobenzene and the unique vibrational frequencies of each isomer, underscore the power of these methods for isomer identification and characterization. For researchers in materials science and drug development, these computational tools are invaluable for predicting molecular behavior and guiding the design of new chemical entities.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantum Calculations on Cholorine, H2CS, and p-dichlorobenzene [cms.gutow.uwosh.edu]

- 3. uotechnology.edu.iq [uotechnology.edu.iq]

- 4. Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. o-diclorobenzene [cms.gutow.uwosh.edu]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. A web page containing Jmol applets [cms.gutow.uwosh.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Dichlorobenzene, C6H4Cl2, exists in three forms (isomers) - Brown 15th Edition Ch 9 Problem 44 [pearson.com]

An In-depth Technical Guide to Dichloro-Ligand Binding Affinity Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of binding affinity studies concerning dichloro-ligands, a class of compounds gaining significant attention in drug discovery due to the often profound effects of chlorine substitution on molecular properties and biological activity. This document details the experimental protocols for determining binding affinity, presents quantitative data for representative dichloro-ligands, and illustrates the associated signaling pathways and experimental workflows.

Introduction to Dichloro-Ligands in Drug Discovery

The incorporation of chlorine atoms into a ligand's structure can dramatically influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity for its biological target. Dichloro-substituted compounds are being investigated for a wide range of therapeutic areas, including oncology and metabolic diseases. Understanding the binding affinity and mechanism of action of these ligands is crucial for rational drug design and development. This guide focuses on key examples, including the metabolic regulator Dichloroacetate (DCA), various dichloro-substituted lactams with cytotoxic properties, and dichloro-metal complexes that interact with DNA.

Section 1: Quantitative Binding Affinity Data

The binding affinity of a ligand to its target is a critical parameter, typically quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). The following tables summarize quantitative data for several classes of dichloro-ligands.

Table 1: Inhibitory Activity of Dichloroacetate (DCA) against Pyruvate (B1213749) Dehydrogenase Kinase (PDK) Isoforms and Cancer Cell Lines

Dichloroacetate acts as a pan-inhibitor of Pyruvate Dehydrogenase Kinase, leading to the reactivation of the Pyruvate Dehydrogenase Complex (PDC) and a shift from glycolysis towards oxidative phosphorylation.[1][2] The sensitivity to DCA varies among the different PDK isoforms.[3][4]

| Ligand | Target | Parameter | Value | Cell Line | Reference |

| Dichloroacetate (DCA) | PDK1 | Apparent Ki | ~1 mM | - | [4] |

| Dichloroacetate (DCA) | PDK2 | IC50 | 183 µM | - | [5] |

| Dichloroacetate (DCA) | PDK2 | Apparent Ki | ~0.2 mM | - | [6] |

| Dichloroacetate (DCA) | PDK3 | Apparent Ki | ~8 mM | - | [4] |

| Dichloroacetate (DCA) | PDK4 | IC50 | 80 µM | - | [5] |

| Dichloroacetate (DCA) | Proliferation | IC50 | 13.3 mM | MeWo (Melanoma) | [1] |

| Dichloroacetate (DCA) | Proliferation | IC50 | 14.9 mM | A375 (Melanoma) | [1] |

| Dichloroacetate (DCA) | Proliferation | IC50 | 27.0 mM | SK-MEL-2 (Melanoma) | [1] |

| Dichloroacetate (DCA) | Proliferation | IC50 | >25 mM | SK-MEL-28 (Melanoma) | [1] |

Table 2: DNA Binding Affinity of Dichloro(diimine)zinc(II) and Platinum(II) Complexes

Certain metal complexes containing dichloro and diimine ligands have been shown to interact with DNA, suggesting a potential mechanism for their anticancer properties. The intrinsic binding constant (Kb) indicates the strength of this interaction.[7]

| Complex | Metal | Diimine Ligand | Kb (M-1) | Reference |

| 1 | Zn(II) | 2,2'-biquinoline | 1.83 (± 0.09) x 105 | [7] |

| 2 | Pt(II) | 2,2'-biquinoline | 1.77 (± 0.08) x 105 | [7] |

| 3 | Zn(II) | 2,2'-dipyridylketone | 1.45 (± 0.07) x 105 | [7] |

| 4 | Pt(II) | 2,2'-dipyridylketone | 1.39 (± 0.06) x 105 | [7] |

| 5 | Zn(II) | 4-((pyridine-2-ylmethylene)amino)phenol | 1.21 (± 0.06) x 105 | [7] |

| 6 | Pt(II) | 4-((pyridine-2-ylmethylene)amino)phenol | 1.15 (± 0.05) x 105 | [7] |

Table 3: Cytotoxic Activity of Selected Dichloro-Lactam Derivatives

Dichloro-substituted β-lactams and γ-lactams have been synthesized and evaluated for their cytotoxic effects against various human cancer and non-tumor cell lines. The IC50 values indicate the concentration required to inhibit 50% of cell growth.[8][9]

| Compound ID | Lactam Type | Cell Line | Cell Type | Assay | IC50 (µg/mL) | Reference |

| 2b | 3,3-dichloro-β-lactam | HaCaT | Non-tumor Keratinocyte | MTT | 20-49 | [8] |

| 2b | 3,3-dichloro-β-lactam | A431 | Squamous Cell Carcinoma | MTT | 30-47 | [8] |

| 2e | 3,3-dichloro-β-lactam | HaCaT | Non-tumor Keratinocyte | MTT | 78-93 | [8] |

| 2e | 3,3-dichloro-β-lactam | A431 | Squamous Cell Carcinoma | MTT | 120-180 | [8] |

| Compound 3 | 3,3-dichloro-γ-lactam | HaCaT | Non-tumor Keratinocyte | MTT | 122.48 | [9] |

| Compound 3 | 3,3-dichloro-γ-lactam | A431 | Squamous Cell Carcinoma | MTT | 68.34 | [9] |

| Compound 4 | 3,3-dichloro-γ-lactam | HaCaT | Non-tumor Keratinocyte | MTT | 57.27 | [9] |

| Compound 4 | 3,3-dichloro-γ-lactam | A431 | Squamous Cell Carcinoma | MTT | 45.12 | [9] |

Section 2: Experimental Protocols

Detailed and robust experimental design is fundamental to obtaining reliable binding affinity data. This section outlines the methodologies for the key experiments cited in this guide.

Protocol 2.1: Determination of DNA Binding Constant (Kb) by UV-Visible Spectroscopy

This protocol is adapted from the methodology used to determine the Kb for dichloro(diimine)zinc(II) complexes with Calf Thymus DNA (CT-DNA).[7]

-

Preparation of Solutions :

-

Prepare a stock solution of CT-DNA in a suitable buffer (e.g., Tris-HCl/NaCl buffer, pH 7.2). Determine the concentration of the DNA solution spectrophotometrically using the molar extinction coefficient of 6600 M-1cm-1 at 260 nm.

-

Prepare stock solutions of the dichloro-ligand complexes in a solvent in which they are soluble and that is miscible with the aqueous buffer (e.g., DMSO).

-

-

Titration Procedure :

-

Perform the titration in a quartz cuvette with a fixed concentration of the metal complex.

-

Incrementally add small aliquots of the CT-DNA stock solution to the cuvette containing the complex solution.

-

After each addition of DNA, allow the solution to equilibrate for a specified time (e.g., 5 minutes) before recording the UV-Visible spectrum over a relevant wavelength range (e.g., 230-350 nm).

-

-

Data Analysis :

-

Monitor the changes in the absorption spectrum of the complex upon addition of DNA.

-

The intrinsic binding constant (Kb) is calculated using the Wolfe-Shimer equation: [DNA]/(εa - εf) = [DNA]/(εb - εf) + 1/(Kb * (εb - εf))

-

Where:

-

[DNA] is the concentration of DNA.

-

εa is the apparent extinction coefficient (Aobs/[Complex]).

-

εf is the extinction coefficient of the free complex.

-

εb is the extinction coefficient of the complex when fully bound to DNA.

-

-

A plot of [DNA]/(εa - εf) versus [DNA] gives a slope of 1/(εb - εf) and a y-intercept of 1/(Kb * (εb - εf)). Kb is the ratio of the slope to the y-intercept.

-

Protocol 2.2: Cell Viability and Cytotoxicity Assays (MTT & NRU)

This protocol outlines the general procedure for determining the IC50 values of dichloro-lactams using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and Neutral Red Uptake (NRU) assays.[8][9]

-

Cell Culture and Seeding :

-

Culture the desired cancer and non-tumor cell lines in appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

-

Compound Treatment :

-

Prepare a series of dilutions of the dichloro-lactam compounds in the cell culture medium.

-

Remove the old medium from the 96-well plates and add the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay Procedure :

-

After incubation, add MTT solution to each well and incubate for a further 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

-

NRU Assay Procedure :

-

After incubation with the test compounds, replace the medium with a medium containing Neutral Red dye. Incubate for 2-3 hours. Lysosomes of viable cells will take up the dye.

-

Wash the cells to remove excess dye.

-

Add a destaining solution (e.g., a mixture of ethanol (B145695) and acetic acid) to extract the dye from the cells.

-

Measure the absorbance of the extracted dye using a microplate reader at a wavelength of approximately 540 nm.

-

-

Data Analysis :

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Section 3: Signaling Pathways and Logical Diagrams

Visualizing the interactions and processes involved in dichloro-ligand binding and its consequences is essential for a deeper understanding. This section provides diagrams created using the DOT language to illustrate key concepts.

Signaling Pathway of Dichloroacetate (DCA) in Cancer Metabolism

Dichloroacetate inhibits Pyruvate Dehydrogenase Kinase (PDK), which normally phosphorylates and inactivates the Pyruvate Dehydrogenase Complex (PDC). By inhibiting PDK, DCA promotes the conversion of pyruvate to acetyl-CoA, thereby shifting cellular metabolism from anaerobic glycolysis (the Warburg effect) towards mitochondrial oxidative phosphorylation. This can lead to decreased lactate (B86563) production, increased reactive oxygen species (ROS), and ultimately, apoptosis in cancer cells.[2][10][11]

General Experimental Workflow for Binding Affinity Determination

The process of determining the binding affinity of a novel ligand involves several key stages, from initial screening to detailed characterization using various biophysical techniques. This workflow provides a generalized overview of the steps typically followed in a drug discovery setting.

References

- 1. Pyruvate Dehydrogenase Kinase Inhibition by Dichloroacetate in Melanoma Cells Unveils Metabolic Vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Distinct Structural Mechanisms for Inhibition of Pyruvate Dehydrogenase Kinase Isoforms by AZD7545, Dichloroacetate, and Radicicol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of the Anticancer and DNA-Binding Characteristics of Dichloro(diimine)zinc(II) Complexes | MDPI [mdpi.com]

- 8. Cytotoxic Assessment of 3,3-Dichloro-β-Lactams Prepared through Microwave-Assisted Benzylic C-H Activation from Benzyl-Tethered Trichloroacetamides Catalyzed by RuCl2(PPh3)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. dcaguide.org [dcaguide.org]

- 11. ashpublications.org [ashpublications.org]

The Discovery and Synthesis of Dichloropyridines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Introduction

Dichloropyridines, a class of halogenated heterocyclic compounds, represent a cornerstone in modern medicinal chemistry and drug development. Their rigid pyridine (B92270) scaffold, combined with the electronic and steric influences of two chlorine substituents, provides a versatile platform for the synthesis of a diverse array of biologically active molecules. The specific arrangement of the chlorine atoms on the pyridine ring dictates the molecule's reactivity and its potential applications, which span from anti-inflammatory and anticancer agents to agrochemicals. This technical guide provides a comprehensive overview of the discovery and synthesis of the six dichloropyridine isomers, with a focus on quantitative data, detailed experimental protocols, and the signaling pathways they modulate.

While the precise historical details of the first synthesis for each dichloropyridine isomer are not always readily available in contemporary literature, the exploration of chlorinated pyridines began in earnest in the late 19th and early 20th centuries as the broader field of pyridine chemistry expanded. Early investigations into the direct chlorination of pyridine often yielded complex mixtures of chlorinated products, making the isolation and characterization of specific isomers a significant challenge for early organic chemists. The development of more controlled and selective synthetic methods throughout the 20th century was pivotal in unlocking the full potential of these valuable building blocks. For instance, the synthesis of 2,3-dichloropyridine (B146566) was a subject of exploration by chemists in the early to mid-20th century.[1]

This guide will delve into the established and modern synthetic routes for each isomer, presenting key quantitative data in a clear, tabular format for easy comparison. Furthermore, it will provide detailed experimental protocols for seminal syntheses, offering researchers a practical resource for their laboratory work. Finally, through the use of Graphviz diagrams, this document will visualize the core signaling pathways influenced by dichloropyridine derivatives, providing a deeper understanding of their mechanism of action and therapeutic potential.

Synthesis of Dichloropyridine Isomers

The six isomers of dichloropyridine—2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dichloropyridine (B137275)—each possess unique synthetic routes tailored to their specific substitution patterns. These methods range from direct chlorination of pyridine or its derivatives to more complex multi-step syntheses involving ring formation or functional group interconversion.

2,3-Dichloropyridine

2,3-Dichloropyridine is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] One of the most common and efficient methods for its preparation is a one-pot synthesis starting from 3-aminopyridine (B143674). This process involves an initial chlorination to form 2-chloro-3-aminopyridine, followed by a copper-catalyzed diazotization and Sandmeyer-type reaction.[2]

Table 1: Synthesis of 2,3-Dichloropyridine

| Starting Material | Key Reagents | Catalyst | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) |

| 3-Aminopyridine | HCl, H₂O₂, NaNO₂ | Fe catalyst, Cu₂O or CuCl | Water | Not Specified | 25-30 (chlorination), then diazotization | >74.1 | >99.2 |

| 2,3,6-Trichloropyridine | NaOH, then dechlorination and chlorination | Not Specified | Not Specified | Not Specified | Not Specified | >98 | Not Specified |

Materials:

-

3-Aminopyridine

-

Concentrated Hydrochloric Acid (HCl)

-

Hydrogen Peroxide (H₂O₂) or Chlorine gas

-

Iron catalyst (e.g., FeCl₃)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Cuprous Oxide (Cu₂O) or Copper(I) Chloride (CuCl)

-

Water

Procedure:

-

Chlorination: In a suitable reaction vessel, dissolve 3-aminopyridine in concentrated hydrochloric acid. Add the iron catalyst. While maintaining the temperature between 25-30°C, introduce the chlorinating agent (a mixture of hydrogen peroxide and hydrochloric acid, or chlorine gas) to the reaction mixture. Monitor the reaction until the formation of 2-chloro-3-aminopyridine is complete.

-

Diazotization and Sandmeyer Reaction: To the reaction mixture containing 2-chloro-3-aminopyridine, add the copper catalyst (Cu₂O or CuCl). Cool the mixture to a low temperature (typically 0-5°C). Slowly add an aqueous solution of sodium nitrite to form the diazonium salt, which then undergoes a Sandmeyer reaction to yield 2,3-dichloropyridine.

-

Work-up and Purification: After the reaction is complete, the 2,3-dichloropyridine product can be isolated by extraction with an organic solvent and purified by distillation or recrystallization.

2,4-Dichloropyridine

2,4-Dichloropyridine is a versatile building block in organic synthesis. A common route to its synthesis involves a Sandmeyer reaction starting from 2-chloro-4-aminopyridine.

Table 2: Synthesis of 2,4-Dichloropyridine

| Starting Material | Key Reagents | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |

| 2-Chloro-4-aminopyridine | tert-Butyl nitrite | Copper(II) chloride | Acetonitrile (B52724) | 16 | 0-20 | 62 | Not Specified |

Materials:

-

2-Chloro-4-aminopyridine

-

tert-Butyl nitrite (tBuONO)

-

Copper(II) chloride (CuCl₂)

-

Acetonitrile

-

Aqueous ammonia (B1221849) solution (15%)

-

Brine

-

Sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a mixture of copper(II) chloride in acetonitrile, slowly add tert-butyl nitrite. Stir the mixture for 15 minutes and then cool to 0°C.

-

Slowly add a solution of 2-chloro-4-aminopyridine in acetonitrile to the cooled mixture.

-

Stir the reaction mixture for 1 hour at 0°C and then allow it to warm to room temperature for 16 hours.

-

After concentration in vacuo, add 15% aqueous ammonia solution.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over sodium sulfate, filter, and carefully concentrate under reduced pressure to give crude 2,4-dichloropyridine.

2,5-Dichloropyridine

2,5-Dichloropyridine is an important intermediate for pharmaceuticals and agrochemicals. It can be synthesized through various routes, including from 2-aminopyridine (B139424) or via a multi-step process starting from maleic diester.

Table 3: Synthesis of 2,5-Dichloropyridine

| Starting Material | Key Reagents | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |

| 2-Aminopyridine | HCl, Cl₂, NaNO₂, CuCl | Not Specified | Water/HCl | Not Specified | Not Specified | ~58 | High |

| Maleic diester, Nitromethane | DBU, H₂, POCl₃ | Pd/C | Methanol (B129727), MTBE | 5 (condensation), 10 (hydrogenation) | 65-70 (condensation), 30-35 (hydrogenation) | ~88.6 | >99 |

| 2,5-Dibromopyridine | Tetramethylammonium chloride | Catalyst 1 | Ethanol | Not Specified | 100 | High | High |

Materials:

-

Diethyl maleate

-

Nitromethane

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Methanol

-

Palladium on carbon (Pd/C)

-

Methyl tertiary butyl ether (MTBE)

-

Phosphorus oxychloride (POCl₃)

-

Ice water

-

40% aqueous sodium hydroxide (B78521) solution

-

Dichloromethane

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Condensation: In a flask, mix diethyl maleate, nitromethane, and DBU. Heat the mixture with stirring to 65-70°C for 5 hours.

-

Hydrogenation and Cyclization: Cool the mixture and add methanol and palladium on carbon catalyst. Pressurize the flask with hydrogen gas (0.1-0.3 MPa) and heat to 30-35°C for 10 hours. After the reaction, filter to remove the catalyst and concentrate the filtrate. Recrystallize the residue from MTBE to obtain 2,5-dihydroxypyridine.[3]

-

Chlorination: In a separate flask, add phosphorus oxychloride and the 2,5-dihydroxypyridine. Heat the mixture to reflux (105-110°C) for 5 hours. Recover excess POCl₃ by distillation under reduced pressure.[3]

-

Work-up: Slowly pour the residue into ice water and neutralize with 40% aqueous sodium hydroxide solution. Extract the product with dichloromethane. Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate. Evaporate the solvent to obtain 2,5-dichloropyridine.[3]

2,6-Dichloropyridine (B45657)

2,6-Dichloropyridine is a precursor to the antibiotic enoxacin (B1671340) and other pharmaceuticals.[4] It is typically produced by the direct chlorination of pyridine, where 2-chloropyridine (B119429) is an intermediate.[4]

Table 4: Synthesis of 2,6-Dichloropyridine

| Starting Material | Key Reagents | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |

| Pyridine | Chlorine | None | None (gas phase) | Not Specified | High | Not Specified | Mixture with 2-chloropyridine |

| 2-Chloropyridine | Chlorine | None | Liquid phase | Not Specified | >160 | High | High |

| 2-Chloropyridine or its hydrochloride | Chlorine | Photoinitiation | None | 4-10 | 160-190 | High | High |

Materials:

-

2-Chloropyridine

-

Chlorine gas

Procedure:

-

In a suitable high-temperature, liquid-phase reactor, charge the 2-chloropyridine.

-

Heat the reactor to a temperature above 160°C.

-

Introduce chlorine gas into the reactor. The reaction is carried out in the absence of a catalyst.

-

The reaction produces 2,6-dichloropyridine with high selectivity. The product can be purified by distillation.

3,4-Dichloropyridine (B130718)

3,4-Dichloropyridine is used in the synthesis of agrochemicals and pharmaceuticals.[5] One synthetic approach involves the reaction of 3-chloropyridine (B48278) with n-butyllithium and a chlorine source.

Table 5: Synthesis of 3,4-Dichloropyridine

| Starting Material | Key Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |

| 3-Chloropyridine | n-Butyllithium, Diisopropylamine (B44863), 1,1,2-Trichloro-1,2,2-trifluoroethane | Tetrahydrofuran, Hexane | 2 (step 1), 1 (step 2) | -75 | 76 | Not Specified |

Materials:

-

3-Chloropyridine

-

n-Butyllithium

-

Diisopropylamine

-

1,1,2-Trichloro-1,2,2-trifluoroethane

-

Tetrahydrofuran (THF)

-

Hexane

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve 3-chloropyridine and diisopropylamine in a mixture of THF and hexane.

-

Cool the solution to -75°C and add n-butyllithium. Stir for 2 hours.

-

Add 1,1,2-trichloro-1,2,2-trifluoroethane to the reaction mixture and stir for an additional hour at -75°C.

-

The reaction is then quenched and worked up to isolate the 3,4-dichloropyridine product.

3,5-Dichloropyridine

3,5-Dichloropyridine is a crucial intermediate in the pharmaceutical and agrochemical industries.[6] A common industrial synthesis involves the reductive dechlorination of polychlorinated pyridines, such as pentachloropyridine.

Table 6: Synthesis of 3,5-Dichloropyridine

| Starting Material | Key Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (area % by GC) |

| 2,3,4,5,6-Pentachloropyridine | Zinc, Acetic Acid | Water | 30 | 81-82 | 60.8 | 78 |

| 2,3,5-Trichloropyridine | Zinc, Acetic Acid | Water | 1 | 95 | 65 | Not Specified |

| Acrylonitrile, Anhydrous Chloral | Copper(I) chloride, Zinc, Acidic compound | Acetonitrile | 16 (step 1) | 120 (step 1) | Not Specified | Not Specified |

Materials:

-

2,3,4,5,6-Pentachloropyridine

-

Zinc powder

-

Acetic acid

-

Water

-

Dichloromethane

-

Sodium sulfate

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and stirrer, add water, acetic acid, and finely ground 2,3,4,5,6-pentachloropyridine.

-

Add zinc powder to the mixture.

-

Heat the reaction mixture to 81-82°C and maintain for 30 hours.

-

After cooling, perform a steam distillation to isolate the crude 3,5-dichloropyridine.

-

Extract the distillate with dichloromethane.

-

Combine the organic extracts, dry over sodium sulfate, and evaporate the solvent to yield 3,5-dichloropyridine as a white solid.

Signaling Pathways Modulated by Dichloropyridine Derivatives

Dichloropyridine scaffolds are integral to a variety of pharmacologically active molecules that modulate key signaling pathways implicated in numerous diseases. Understanding these pathways is crucial for rational drug design and development.

P2X7 Receptor Signaling Pathway

The P2X7 receptor is an ATP-gated ion channel that plays a significant role in inflammatory responses.[7] Its activation by extracellular ATP initiates a signaling cascade leading to the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines such as IL-1β.[7] Derivatives of 3,5-dichloropyridine have been identified as potent antagonists of the P2X7 receptor, making them promising candidates for the treatment of inflammatory disorders.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

Fibroblast Growth Factor Receptors are a family of receptor tyrosine kinases that regulate cell proliferation, differentiation, and migration. Aberrant FGFR signaling is implicated in various cancers. The 3,5-dichloropyridine scaffold has been incorporated into potent pan-FGFR inhibitors.

Cyclooxygenase-2 (COX-2) Signaling Pathway

Cyclooxygenase-2 (COX-2) is an enzyme that is typically induced during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. Some dichloropyridine derivatives have been investigated for their potential to modulate this pathway.

Conclusion

The dichloropyridines represent a class of compounds with immense value to the fields of medicinal chemistry, drug development, and agrochemical science. Their synthesis, which has evolved from challenging separations of complex mixtures to highly selective and efficient modern methodologies, provides access to a rich diversity of molecular architectures. This guide has provided a comprehensive overview of the key synthetic routes for all six dichloropyridine isomers, supported by quantitative data and detailed experimental protocols to aid researchers in their practical applications.

Furthermore, the elucidation of the signaling pathways modulated by dichloropyridine derivatives, such as the P2X7, FGFR, and COX-2 pathways, continues to fuel the development of novel therapeutics for a range of diseases. The visualizations provided herein offer a clear framework for understanding the mechanisms of action of these promising compounds. As research in this area continues, the versatile dichloropyridine scaffold is certain to remain a privileged structure in the ongoing quest for new and improved chemical entities to address unmet medical and agricultural needs.

References

- 1. researchgate.net [researchgate.net]

- 2. Диссертация на тему «Исследование структуры и свойств органических магнетиков на основе кристаллов ароматических азидов», скачать бесплатно автореферат по специальности ВАК РФ 02.00.04 - Физическая химия [dissercat.com]

- 3. CN102174014A - Preparation method of 3-chloropyridine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Navigating the Synthesis and Biological Landscape of Novel Dichlorobenzyl-Analogous Isoxazole Variants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole (B147169) scaffold remains a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide delves into the synthesis, characterization, and biological evaluation of novel isoxazole derivatives structurally related to (dichlorobenzyl)oxy)phenyl)isoxazole. While specific data for the exact parent compound remains elusive in publicly accessible literature, this paper provides a comprehensive overview of analogous structures, focusing on benzyloxyphenyl isoxazole derivatives. Detailed experimental protocols for their synthesis and characterization are presented, alongside a structured summary of their biological activities. Furthermore, key experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the underlying processes. This document aims to serve as a critical resource for researchers engaged in the discovery and development of next-generation isoxazole-based therapeutic agents.

Introduction

Isoxazoles are a class of five-membered heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological properties.[1][2][3][4] These properties include anticancer, anti-inflammatory, antimicrobial, and analgesic activities.[2][3][5][6] The versatility of the isoxazole ring allows for extensive structural modifications, enabling the fine-tuning of its physicochemical and biological properties. This guide focuses on isoxazole variants characterized by a benzyloxy-phenyl moiety, with a particular interest in analogs of the dichlorobenzyl-substituted class.

A recent 2022 study by Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity provides valuable insights into the synthesis and biological evaluation of a series of 4-(4-Chlorophenyl)-3-(4-((substituted-benzyl)oxy)phenyl)-5-methylisoxazoles.[7] These compounds serve as excellent surrogates for understanding the structure-activity relationships of the target class of molecules.

Synthesis of Benzyloxyphenyl Isoxazole Analogs

The synthesis of the target isoxazole analogs can be achieved through a multi-step process. A representative synthetic pathway is outlined below, based on the methodologies described for analogous compounds.[7]

Experimental Protocol: General Synthesis of 4-(4-Chlorophenyl)-3-(4-((substituted-benzyl)oxy)phenyl)-5-methylisoxazoles[7]

Step 1: Synthesis of the Hydroxyphenyl Isoxazole Intermediate

The synthesis begins with the formation of the core isoxazole ring structure bearing a hydroxyl group, which will subsequently be functionalized with the substituted benzyl (B1604629) moiety.

-

Materials: Appropriate starting materials for the isoxazole ring formation (e.g., a substituted chalcone (B49325) and hydroxylamine (B1172632) hydrochloride), base (e.g., sodium hydroxide), and solvents (e.g., ethanol).

-

Procedure:

-

The substituted chalcone is dissolved in a suitable solvent, such as ethanol.

-

An aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide) is added to the chalcone solution.

-

The reaction mixture is refluxed for a specified period (e.g., 2-4 hours) and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is precipitated by acidification (e.g., with dilute HCl).

-

The crude product is filtered, washed with water, and purified by recrystallization or column chromatography to yield the hydroxyphenyl isoxazole intermediate.

-

Step 2: Benzylation of the Hydroxyphenyl Isoxazole

The hydroxyl group of the intermediate is then alkylated using a substituted benzyl halide.

-

Materials: Hydroxyphenyl isoxazole intermediate, substituted benzyl halide (e.g., 2-chlorobenzyl chloride, 3-methylbenzyl bromide), a base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., N,N-dimethylformamide - DMF).

-

Procedure:

-

The hydroxyphenyl isoxazole intermediate is dissolved in DMF.

-

A base, such as potassium carbonate, is added to the solution to deprotonate the hydroxyl group.

-

The substituted benzyl halide is added dropwise to the reaction mixture.

-

The mixture is stirred at room temperature or slightly elevated temperature (e.g., 60°C) for several hours until the reaction is complete as monitored by TLC.

-

The reaction mixture is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to afford the final benzyloxyphenyl isoxazole derivative.

-

Experimental Workflow Diagram

Caption: Synthetic workflow for benzyloxyphenyl isoxazole analogs.

Characterization Data of Novel Variants

The synthesized compounds are typically characterized using various spectroscopic techniques to confirm their structure and purity.

Table 1: Spectroscopic Data for Representative Benzyloxyphenyl Isoxazole Analogs[7]

| Compound ID | R Group (Substitution on Benzyl) | 1H NMR (400 MHz, CDCl3), δ (ppm) |

| 11 | 2-methyl | 2.37 (3H, s), 2.43 (3H, s), 5.03 (2H, s), 6.94 (2H, d, J = 9.2 Hz), 7.13 (2H, d, J = 8.8 Hz), 7.27–7.32 (2H, m), 7.35–7.41 (5H, m) |

| 12 | 2-methoxy | 2.42 (3H, s), 3.85 (3H, s), 5.11 (2H, s), 6.89-6.99 (4H, m), 7.12 (2H, d, J = 8.4 Hz), 7.28–7.32 (1H, m), 7.33–7.36 (4H, m), 7.43 (1H, d, J = 7.6 Hz) |

| 14 | 2-(difluoromethoxy) | 2.42 (3H, s), 5.12 (2H, s), 7.06 (2H, d, J = 8.8 Hz), 7.24–7.27 (5H, m), 7.70 (2H, d, J = 8.8 Hz), 7.42–7.47 (1H, m), 7.49 (2H, d, J = 8.4 Hz), 7.58 (1H, dd, J = 7.6 Hz, 1.2 Hz) |

| 16 | 2-chloro | 2.43 (3H, s), 5.17 (2H, s), 6.95 (2H, d, J = 9.2 Hz), 7.13 (2H, d, J = 8.8 Hz), 7.27–7.32 (2H, m), 7.35–7.41 (5H, m), 7.53–7.55 (1H, m) |

| 19 | 3-methyl | 2.37 (3H, s), 2.42 (3H, s), 5.02 (2H, s), 6.93 (2H, d, J = 8.8 Hz), 7.12 (2H, d, J = 8.4 Hz), 7.13–7.15 (1H, m), 7.20–7.29 (3H, m), 7.34–7.36 (4H, m) |

Note: The table presents a selection of compounds and their corresponding proton NMR data as reported in the literature.[7]

Biological Evaluation

While specific biological data for "dichlorobenzyl)oxy)phenyl)isoxazole" is not available, the broader class of isoxazole derivatives has been extensively studied for various therapeutic applications. The primary mechanism of action often involves the inhibition of specific enzymes or signaling pathways.

General Biological Screening Workflow

Caption: A generalized workflow for the biological evaluation of novel compounds.

Conclusion

The exploration of novel isoxazole variants continues to be a promising avenue for the discovery of new therapeutic agents. Although direct information on "(dichlorobenzyl)oxy)phenyl)isoxazole" is not currently available in the public domain, the study of structurally related analogs provides a robust framework for understanding their synthesis, characterization, and potential biological activities. The protocols and data presented in this guide, derived from existing literature on analogous compounds, offer a valuable starting point for researchers in the field. Further investigation into the specific dichlorobenzyl-substituted variants is warranted to fully elucidate their therapeutic potential.

References

- 1. espublisher.com [espublisher.com]

- 2. op.niscpr.res.in [op.niscpr.res.in]

- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 4. ijpca.org [ijpca.org]

- 5. Isoxazole, 5-(4-chlorophenyl)-3-phenyl- synthesis - chemicalbook [chemicalbook.com]

- 6. WO2001016116A1 - Process for synthesizing isoxazolines and isoxazoles - Google Patents [patents.google.com]

- 7. Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Dichlorosilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorosilane (B8785471) (H₂SiCl₂, DCS) is a volatile, colorless liquid with significant applications in the semiconductor and chemical synthesis industries. Its importance as a precursor for silicon-based materials, particularly in the deposition of high-purity silicon and silicon nitride thin films, has driven extensive research into its chemical properties, synthesis, and handling. This technical guide provides a comprehensive overview of the foundational research on dichlorosilane, including its physicochemical properties, detailed experimental protocols for its synthesis and key reactions, and critical safety information. All quantitative data is summarized in structured tables for ease of comparison, and key processes are visualized using diagrams to facilitate understanding.

Chemical and Physical Properties of Dichlorosilane

Dichlorosilane is a chlorosilane that is highly reactive and flammable.[1] It is a key intermediate in the production of ultrapure silicon.[2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | H₂SiCl₂ | [2] |

| Molar Mass | 101.007 g/mol | [2] |

| Appearance | Colorless gas | [2] |

| Boiling Point | 8 °C (46 °F; 281 K) | [2] |

| Melting Point | -122 °C (-188 °F; 151 K) | [2] |

| Density | 4.228 g/cm³ | [2] |

| Vapor Pressure | 167.2 kPa at 20 °C | [2] |

| Solubility in water | Reacts | [2] |